5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone
Overview
Description
5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone is a complex organic compound with a unique structure that includes a silyl ether group and a pentalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone typically involves multiple steps. One common route includes the protection of hydroxyl groups using silyl ethers, followed by cyclization reactions to form the pentalenone core. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone involves its interaction with specific molecular targets. The silyl ether group can enhance the compound’s stability and solubility, while the pentalenone core can interact with various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure and application compared to 5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone.
Ringer’s lactate solution: Although used in medical applications, it has a completely different composition and use.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in chemical and biological systems. Its silyl ether group provides stability, while the pentalenone core offers versatility in reactions and applications.
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3Si/c1-15(2,3)19(4,5)18-14-7-10-6-11(17)8-12(10)13(14)9-16/h10,12-14,16H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQFFQRSPNJART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2CC(=O)CC2C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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